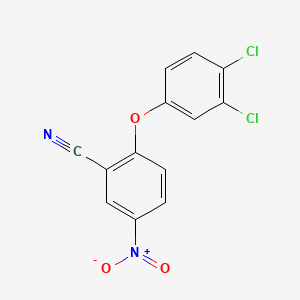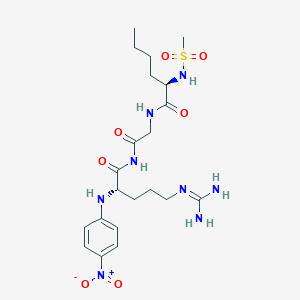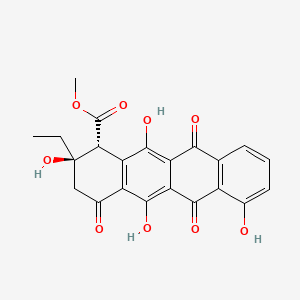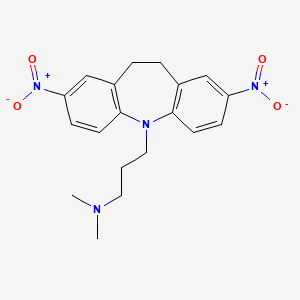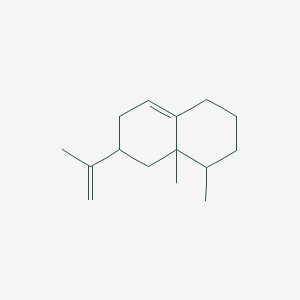
9,11-Eremophiladiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Eremophiladiene is a natural product found in Aristolochia, Aristolochia indica, and other organisms with data available.
Scientific Research Applications
Eremophilanes in Eremophila mitchellii Benth.
The wood, leaf, branch, and root oil of Eremophila mitchellii were investigated, revealing a predominance of eremophilanes, including 9,11-Eremophiladiene. These compounds demonstrated cytotoxicity against mouse lymphoblast cells in-vitro, highlighting their potential in cancer research (Beattie et al., 2011).
Liverwort Marchantia polymorpha ssp. aquatica
A study on the liverwort Marchantia polymorpha ssp. aquatica identified a new eremophilane-type sesquiterpenoid, closely related to 9,11-Eremophiladiene. Its structure was elucidated, contributing to the understanding of natural product chemistry and potential therapeutic applications (Rieck et al., 1997).
Antimicrobial Activity of Eremophila Species
Eremophila species, producing 9,11-Eremophiladiene, were tested for antimicrobial activity against bacteria and yeasts. Several species showed selective activity against Gram-positive bacteria, indicating the potential of 9,11-Eremophiladiene in developing new antibacterial agents (Ndi et al., 2007).
Eremophilane Sesquiterpenoids from Coleus xanthanthus
A new eremophilane sesquiterpenoid, along with two known ones, was isolated from Coleus xanthanthus. These compounds, related to 9,11-Eremophiladiene, expand the chemical diversity of eremophilanes, supporting further research into their biological activities and applications (Mei et al., 2001).
properties
Product Name |
9,11-Eremophiladiene |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3 |
InChI Key |
YONHOSLUBQJXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
synonyms |
6-isopropenyl-4,4a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene IDON cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
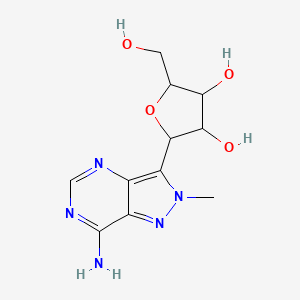
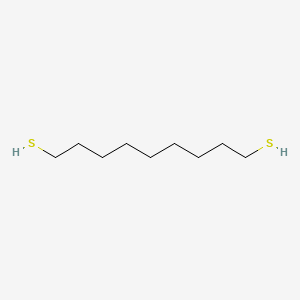
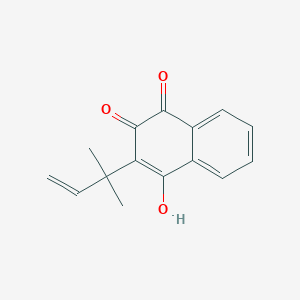
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
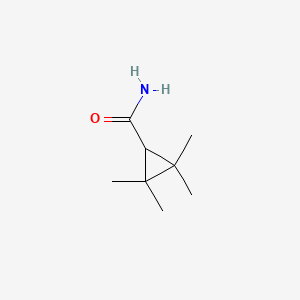
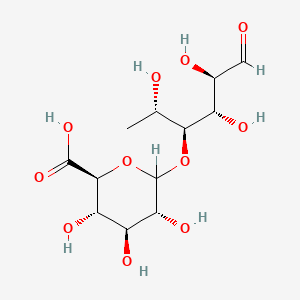
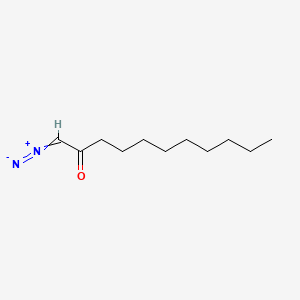
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
